Zinc molybdate

Descripción general

Descripción

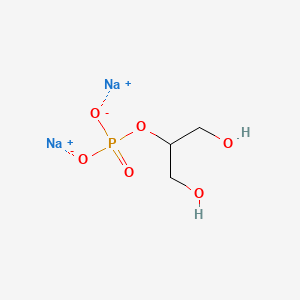

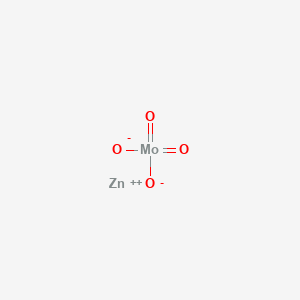

Zinc Molybdate is a compound of zinc, molybdenum, and oxygen. It is a white, crystalline solid that is insoluble in water and common solvents but soluble in concentrated acids . It is used as a white pigment and also as a corrosion inhibitor .

Synthesis Analysis

This compound can be synthesized from oxides using a low-temperature method that involves hydrothermal, ultrasonic treatment, and conventional stirring . The synthesis of ZnMoO4 from oxides in an aqueous medium at room temperature has been confirmed . Alternative synthesis methods and conventional co-precipitation methods from soluble salts have been compared .Molecular Structure Analysis

This compound exists in two crystallographic varieties, the α-ZnMoO4, which has a triclinic cell where the zinc is in an octahedral site and the molybdenum is in a tetrahedral site, and the β-ZnMoO4, that is monoclinic with both of zinc and molybdenum in octahedral geometry .Chemical Reactions Analysis

This compound has been tested with the reduction reaction of 3-nitrophenol (3-NP), and was also applied as a sorbent for methylene blue dye (MB) in aqueous solutions .Physical And Chemical Properties Analysis

This compound is highly stable under ordinary conditions, and it decomposes at elevated temperatures, emitting toxic fumes of molybdenum and zinc oxides .Aplicaciones Científicas De Investigación

1. Anticorrosive Additive in Cooling Systems

Zinc molybdate (ZM) is recognized for its role as a safer anticorrosive additive in cooling systems, particularly as an alternative to harmful chromates and lead salts. Its insolubility in aqueous media and the passivation capacity of its molybdate anion make it an effective choice. Research has explored the synthesis of ZM nanocrystals for incorporation into epoxy/PDMS coatings, demonstrating significant contributions to corrosion barrier performance (Eduok & Szpunar, 2018).

2. Catalyst for Environmental Remediation

ZM has been utilized as a catalyst in environmental applications, such as for the reduction of 3-nitrophenol and as a sorbent for methylene blue dye in aqueous solutions. This highlights its potential in addressing environmental pollution and for water treatment applications (Oudghiri-Hassani et al., 2018).

3. Protective Coatings and Paints

Research has focused on the formulation of water-borne epoxy coatings using this compound, aiming to create environmentally friendly and effective protective paints. These coatings are used for their anticorrosive properties, offering an alternative to coatings that contain potentially hazardous materials (Roselli et al., 2017).

4. Luminescent Properties in Scintillating Materials

Investigations into the luminescent properties of this compound have been conducted, particularly for its application in cryogenic scintillating bolometers. This research is significant for advancements in low-temperature physics and material science, where this compound offers alternative options to traditional molybdate crystals (Spassky et al., 2009).

Direcciones Futuras

Zinc Molybdate has been used in a variety of applications, such as photocatalysis, as phosphor for light emitting diode, electrochemical anode material for lithium batteries, in scintillating bolometers for double beta decay of 100 Mo, humidity sensors, antibacterial, biological imaging of deep tumors, supercapacitor, and as catalyst in the oxidation of propane and propene . The desorption of MB was studied on a sample obtained from the adsorption in the case of the aqueous solution of 130 ppm of MB at pH = 5, to get an idea about the recycling possibility and the reuse of the catalyst .

Propiedades

IUPAC Name |

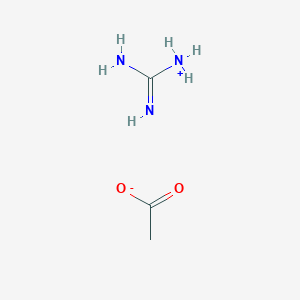

zinc;dioxido(dioxo)molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Zn/q;;;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWLETZEZXLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Molybdenum zinc oxide (MoZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13767-32-3 | |

| Record name | Molybdenum zinc oxide (MoZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/302KZX2NIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.